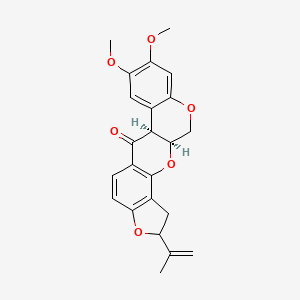

Rotenone (Barbasco)

概要

説明

準備方法

合成経路と反応条件: ロテノンは、さまざまな化学経路によって合成できます。一般的な方法の1つは、エタノールやアセトンなどの有機溶媒を使用して、デリス・エリプティカの根からロテノンを抽出する方法です。 抽出された化合物は、その後結晶化によって精製されます .

工業的生産方法: ロテノンの工業的生産は、通常、植物源からの大規模な抽出を伴います。デリス・エリプティカまたはロンコカルプス・ユティリスの根を収穫し、乾燥させて粉末にします。 次に、粉末を溶媒抽出にかけ、その後、高純度のロテノンを得るための精製プロセスを行います .

化学反応の分析

反応の種類: ロテノンは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。

一般的な試薬と条件:

酸化: ロテノンは、酸性条件下で過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。

還元: ロテノンの還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して達成できます。

主な生成物: これらの反応から形成される主な生成物には、ロテノンのさまざまな誘導体、例えば、ヒドロキシル化またはアルキル化された化合物などが含まれます .

4. 科学研究の応用

ロテノンは、幅広い科学研究の応用があります:

科学的研究の応用

作用機序

ロテノンは、主にミトコンドリア呼吸鎖の複合体Iを阻害することによってその効果を発揮します。 この阻害は、複合体Iの鉄硫黄中心からユビキノンへの電子の移動を阻止し、酸化的リン酸化を停止させ、ATP合成を減少させます . その結果、エネルギー不足と活性酸素種の生成増加が、細胞損傷とアポトーシスに寄与します .

6. 類似の化合物との比較

ロテノンは、ロテノイドとして知られる化合物群の一部であり、類似の化学構造と生物活性を持っています。類似の化合物には、以下が含まれます:

ロテノンは、これらの化合物の中でも、広範な歴史的用途とミトコンドリア複合体Iに対する特異的な阻害作用があるため、科学研究と実用的な応用における貴重なツールとなっています .

類似化合物との比較

Rotenone is part of a group of compounds known as rotenoids, which share similar chemical structures and biological activities. Some similar compounds include:

Tephrosin: A rotenoid found in Tephrosia species, used for its insecticidal properties.

Tubaic Acid: A compound with similar pesticidal activity but distinct chemical characteristics.

Rotenone is unique among these compounds due to its widespread historical use and its specific inhibitory action on mitochondrial complex I, making it a valuable tool in both scientific research and practical applications .

特性

IUPAC Name |

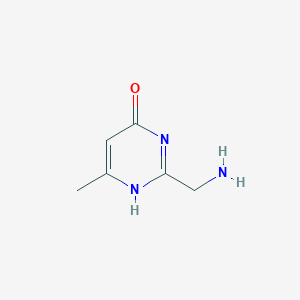

(1S,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16?,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVIOZPCNVVQFO-XHEPWMPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride](/img/structure/B7881605.png)

![3-[(2R,6S)-2,6-dimethylmorpholin-4-ium-4-yl]propanoate](/img/structure/B7881616.png)

![2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one](/img/structure/B7881625.png)